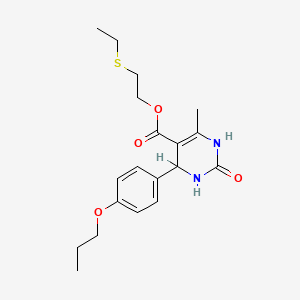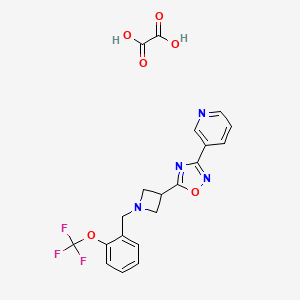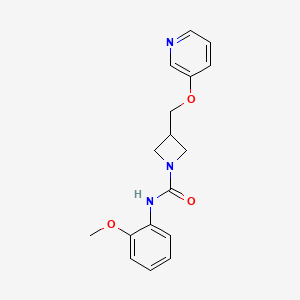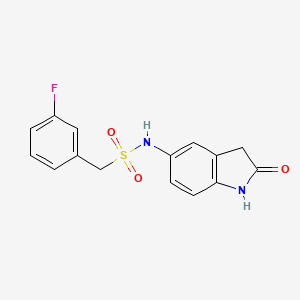
1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which share some structural similarities with the compound , are used in industrial and commercial applications. Their degradation, especially in environmental settings, is a topic of research. Studies have focused on microbial degradation pathways, identifying microbial cultures, activated sludge, and environmental samples that can break down these compounds into less harmful substances. This research is crucial for environmental bioremediation and understanding the fate of such chemicals in nature (Liu & Avendaño, 2013).
Methane as a Resource: Methanotrophs
Methanotrophs, bacteria that use methane as their carbon source, represent another area of research relevant to understanding the broader applications of similar compounds. These bacteria can convert methane into valuable products like biopolymers, lipids, and even electricity. This field of research opens up possibilities for using methane, a potent greenhouse gas, as a resource for biotechnological applications and energy recovery, showcasing the environmental and economic potential of microbial metabolism (Strong, Xie, & Clarke, 2015).
Toxicity of Organic Fluorophores
The study of organic fluorophores, which include various fluorinated compounds, is significant for molecular imaging and cancer diagnosis. Research in this field evaluates the toxicity of these compounds to ensure they can be safely used in medical diagnostics. Understanding the toxicity and safety profiles of fluorinated compounds is essential for their application in imaging techniques and highlights the importance of rigorous assessment for medical applications (Alford et al., 2009).
Fluorinated Alternatives to PFAS
With growing environmental concerns regarding per- and polyfluoroalkyl substances (PFAS), research into fluorinated alternatives is gaining momentum. These studies aim to identify substances with similar industrial and commercial utility but lower environmental and health risks. This research is crucial for developing safer chemicals for widespread use, indicating a proactive approach to chemical safety and environmental protection (Wang et al., 2013).
Sulfonamide Inhibitors
Sulfonamide compounds, which are related to sulfonamides like methanesulfonate, have a wide range of applications, including as bacteriostatic antibiotics and in various therapeutic areas. Research into these compounds covers their use as inhibitors in several diseases, showcasing the versatility and importance of sulfonamide structures in medical research and drug development (Gulcin & Taslimi, 2018).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-12-3-1-2-10(6-12)9-22(20,21)18-13-4-5-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQDPMAHVVEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine;hydrochloride](/img/structure/B2602173.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2602175.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2602178.png)

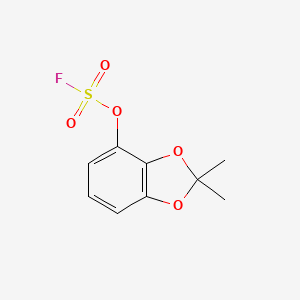
![(5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]furan-2-one](/img/structure/B2602184.png)
![4-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2602185.png)
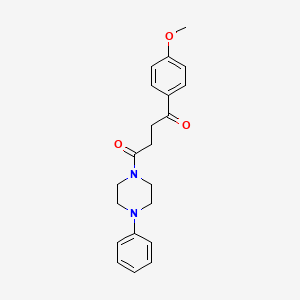
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2602189.png)
